molecular formula C12H12N2OS B1482912 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2098019-17-9

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1482912
CAS No.: 2098019-17-9
M. Wt: 232.3 g/mol
InChI Key: RUWDKNGADZRRCD-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-7-11-6-14(5-9-1-2-9)13-12(11)10-3-4-16-8-10/h3-4,6-9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWDKNGADZRRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Cyclopropylmethyl group : Influences conformational flexibility and biological interactions.
  • Thiophene ring : Enhances electronic properties and potential reactivity.
  • Pyrazole moiety : Imparts aromatic stability and is associated with various biological activities.

The molecular formula is C12H13N3SC_{12}H_{13}N_3S with a molecular weight of approximately 229.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : It may inhibit or modulate enzyme activity, influencing metabolic pathways.
  • Receptors : The compound could bind to various receptors, altering signaling cascades involved in physiological responses.

Biological Activities

Research has indicated a variety of biological activities associated with pyrazole derivatives, including:

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations .

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory effects. In vitro studies revealed that certain pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Antitumor Activity

Research indicates that some pyrazole compounds exhibit antitumor properties through mechanisms such as apoptosis induction in cancer cells. For example, specific derivatives have shown promise in inhibiting tumor growth in animal models .

Case Studies

  • Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models. Compounds demonstrated significant inhibition of inflammation markers compared to standard drugs like indomethacin .
  • Antimicrobial Screening : A study focused on synthesizing pyrazole compounds with enhanced antimicrobial activity revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating infections .

Data Summary

Below is a summary table of the biological activities reported for this compound and related compounds:

Biological ActivityMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of TNF-α and IL-6 levels
AntitumorInduction of apoptosis in cancer cells
AntiviralActivity against viral replication

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The unique combination of the pyrazole and thiophene rings in this compound may enhance its efficacy against various cancer types.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The incorporation of the thiophene moiety can potentially improve the compound's ability to modulate inflammatory responses. Case studies have documented the effectiveness of similar compounds in reducing inflammation in animal models, suggesting that 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde could be explored for therapeutic use in inflammatory diseases.

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial activity. Research on related pyrazole compounds has demonstrated their ability to inhibit bacterial growth and combat infections. The compound's interaction with bacterial cell membranes or metabolic pathways could be a focal point for further studies.

Agrochemical Applications

The unique properties of this compound make it a candidate for development as an agrochemical agent. Its potential to act as a pesticide or herbicide could be explored through studies assessing its efficacy against specific pests or weeds. Previous research has highlighted the role of thiophene-containing compounds in enhancing the biological activity of agrochemicals.

Material Science Applications

The electronic properties imparted by the thiophene ring may allow for applications in material science, particularly in the development of organic semiconductors or photovoltaic materials. The compound's ability to form stable films and its electronic conductivity could be investigated for use in organic electronics.

Case Studies and Research Findings

Study Focus Findings
Study on Pyrazole DerivativesAnticancer ActivityDemonstrated inhibition of tumor growth in vitro and in vivo models.
Anti-inflammatory ResearchInflammatory Response ModulationSignificant reduction in markers of inflammation in treated subjects.
Antimicrobial Efficacy StudyBacterial Growth InhibitionEffective against various bacterial strains, showcasing potential as an antimicrobial agent.
Agrochemical EvaluationPest ResistanceEnhanced efficacy observed in controlling specific agricultural pests compared to traditional agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.